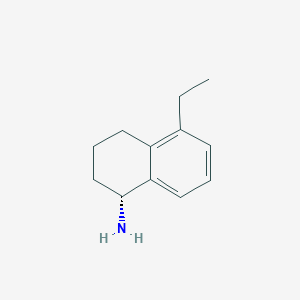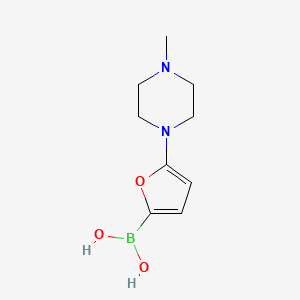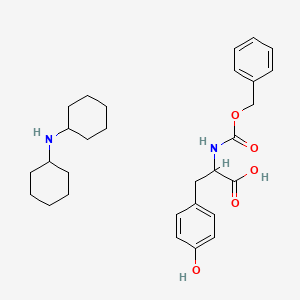![molecular formula C84H86N4O2S6 B12083569 2-[(2Z)-2-[[5-[2-[5-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexyl)thiophen-2-yl]-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12083569.png)
2-[(2Z)-2-[[5-[2-[5-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexyl)thiophen-2-yl]-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2Z)-2-[[5-[2-[5-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexyl)thiophen-2-yl]-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiol-6-yl]-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile is a complex organic compound with a unique structure that includes multiple thiophene and indene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-[[5-[2-[5-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexyl)thiophen-2-yl]-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiol-6-yl]-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene units can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the thiophene or indene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its electronic properties and potential use in organic semiconductors and conductive materials.
Biology
In biology, it may be explored for its interactions with biological molecules and potential use in biosensors or drug delivery systems.
Medicine
In medicine, research may focus on its potential therapeutic effects, mechanisms of action, and safety profiles.
Industry
In industry, this compound could be used in the development of advanced materials, such as organic photovoltaics, light-emitting diodes (LEDs), and other electronic devices.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include electron transfer processes, binding to active sites, and modulation of biological activities. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used in various organic synthesis reactions.
Interhalogen compounds: Known for their unique reactivity and applications in halogenation reactions.
Ethyl acetoacetate: Commonly used in organic synthesis and known for its keto-enol tautomerism.
Uniqueness
2-[(2Z)-2-[[5-[2-[5-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexyl)thiophen-2-yl]-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiol-6-yl]-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile stands out due to its complex structure and potential applications in advanced materials and organic electronics. Its unique combination of thiophene and indene units provides distinct electronic properties that are not commonly found in simpler compounds.
Properties
Molecular Formula |
C84H86N4O2S6 |
|---|---|
Molecular Weight |
1376.0 g/mol |
IUPAC Name |
2-[(2Z)-2-[[5-[2-[5-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexyl)thiophen-2-yl]-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C84H86N4O2S6/c1-9-17-25-51(13-5)37-55-41-61(43-67-75(57(47-85)48-86)63-29-21-23-31-65(63)79(67)89)93-81(55)73-45-69-77(71-35-33-59(91-71)39-53(15-7)27-19-11-3)84-70(78(83(69)95-73)72-36-34-60(92-72)40-54(16-8)28-20-12-4)46-74(96-84)82-56(38-52(14-6)26-18-10-2)42-62(94-82)44-68-76(58(49-87)50-88)64-30-22-24-32-66(64)80(68)90/h21-24,29-36,41-46,51-54H,9-20,25-28,37-40H2,1-8H3/b67-43-,68-44- |
InChI Key |
IQJSYDVWUYTILC-OJDRZGRSSA-N |
Isomeric SMILES |
CCCCC(CC)CC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)C5=C(C=C(S5)/C=C\6/C(=C(C#N)C#N)C7=CC=CC=C7C6=O)CC(CC)CCCC)C8=CC=C(S8)CC(CC)CCCC)C9=C(C=C(S9)/C=C\1/C(=C(C#N)C#N)C2=CC=CC=C2C1=O)CC(CC)CCCC |
Canonical SMILES |
CCCCC(CC)CC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)C5=C(C=C(S5)C=C6C(=C(C#N)C#N)C7=CC=CC=C7C6=O)CC(CC)CCCC)C8=CC=C(S8)CC(CC)CCCC)C9=C(C=C(S9)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)CC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12083502.png)












